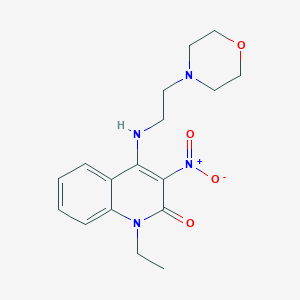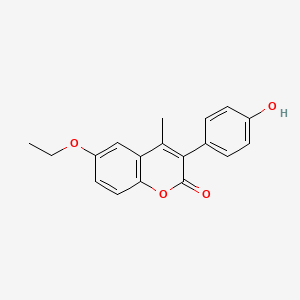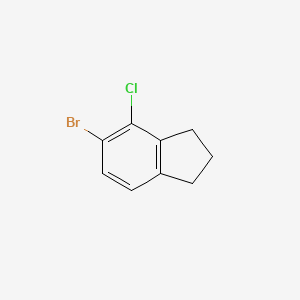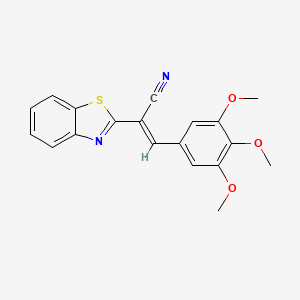
1-乙基-4-((2-吗啉代乙基)氨基)-3-硝基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a morpholinoethylamino substituent
科学研究应用
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in developing new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
作用机制
Target of Action
The primary target of the compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways controlled by the RET protein, leading to changes in cell growth and differentiation .
Biochemical Pathways
The compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the downstream effects of this pathway, which include cell growth and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
The inhibition of the RET protein by 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one leads to changes in cell growth and differentiation . This can have various molecular and cellular effects, depending on the specific context in which the RET protein is active.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one. For example, the compound’s solubility in water and DMSO suggests that its action may be influenced by the solvent environment . Additionally, the compound’s stability may be affected by storage conditions .
准备方法
The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
化学反应分析
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: A simpler structure with various applications in organic synthesis.
Nitroquinoline: Similar in structure but lacks the morpholinoethylamino group. The uniqueness of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXNIAFWXZURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2388356.png)


![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)
